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Compound of Interest

Ethyl 2-(2-aminothiazol-5-
Compound Name: )
ylthio)acetate

Cat. No.: B1591932

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-
(2-aminothiazol-5-ylthio)acetate (CAS No. 62557-32-8). Designed for researchers, scientists,
and professionals in drug development, this document delves into the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound.
Where experimental data is not publicly available, this guide offers well-founded predictions
based on the analysis of structurally related compounds and established spectroscopic
principles.

Introduction

Ethyl 2-(2-aminothiazol-5-ylthio)acetate is a multifaceted heterocyclic compound. The 2-
aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array
of approved drugs and clinical candidates, valued for its diverse biological activities. This
compound serves as a key intermediate in the synthesis of more complex molecules, such as
thiazoloquinazoline derivatives, which have been investigated as potent and selective kinase
inhibitors.

Accurate structural elucidation and purity assessment are paramount in the synthesis and
application of such compounds. Spectroscopic techniques are the cornerstone of this
characterization. This guide provides a detailed interpretation of the expected NMR, IR, and
MS data, offering insights into the relationship between the molecular structure and its spectral
output.
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Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its
spectroscopic data.

Caption: Molecular structure of Ethyl 2-(2-aminothiazol-5-ylthio)acetate.
The key structural components to be identified by spectroscopy are:

e The 2-aminothiazole ring, a heteroaromatic system.

e The thioether linkage at the C5 position.

¢ The ethyl acetate functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

Methodology for NMR Data Acquisition

A standard approach for acquiring NMR data for a compound like Ethyl 2-(2-aminothiazol-5-
ylthio)acetate would be:

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., DMSO-ds or CDCI3) in a 5 mm NMR tube. The choice of solvent is
critical as it can influence the chemical shifts of exchangeable protons (e.g., -NH2).

e 1H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a 400 MHz or
higher field spectrometer. Key parameters include a 30-degree pulse angle, a relaxation
delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good
signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum, typically using a
proton-decoupled pulse sequence. A larger number of scans is usually required due to the
lower natural abundance of the 13C isotope.
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e 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments
such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC
(Heteronuclear Single Quantum Coherence) to correlate directly attached protons and
carbons are highly recommended.

Predicted *H NMR Spectrum

The predicted 'H NMR spectrum is based on known chemical shifts for the ethyl acetate group
and data from the positional isomer, ethyl 2-amino-4-thiazoleacetate.[1][2]
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Predicted Rationale and
Chemical Shift  Multiplicity Integration Assighment Comparative
(3, ppm) Insights

The chemical

shift of amine
protons can vary
significantly
based on solvent
~7.0-7.5 Singlet 2H -NH:z and
concentration. In
DMSO-ds, they
often appear as
a broad singlet in

this region.

In the isomer
ethyl 2-amino-4-
thiazoleacetate,
this proton
appears around
6.3 ppm.[2] The
thioether linkage
~6.8 Singlet 1H Thiazole C4-H at C5 is expected
to have a
different
electronic
influence, likely
shifting this
proton slightly
downfield.

~4.15 Quartet 2H -O-CH2-CHs Thisis a
characteristic
chemical shift
and multiplicity
for the methylene
group of an ethyl

ester, coupled to
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the methyl group
(J = 7.1 Hz).

The methylene
protons adjacent
to the sulfur and
the carbonyl
~3.6 Singlet 2H -S-CH2-CO- group are

expected to be
deshielded and
appear as a

singlet.

This is the typical

upfield signal for

the methyl group
) of an ethyl ester,

~1.25 Triplet 3H -O-CH2-CHs

coupled to the

adjacent

methylene group

(= 7.1 Hz).

Predicted *C NMR Spectrum

The predicted 13C NMR chemical shifts are based on data for ethyl 2-amino-4-thiazoleacetate
and general values for thioethers and esters.[3]
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Predicted Chemical Shift
(6, ppm)

. Rationale and Comparative
Assignment )
Insights

~170

The carbonyl carbon of the
-C=0 ester group is expected in this

downfield region.

~168

The carbon bearing the amino
group in a 2-aminothiazole ring
is typically found at a ver
Thiazole C2 P _ Y N Y
downfield position. In the 4-
substituted isomer, it is around

168 ppm.[3]

~140-145

The chemical shift of this
Thiazole C4 carbon will be influenced by

the adjacent proton.

~115-120

The thioether substituent at

this position will influence its
Thiazole C5 chemical environment

compared to a protonated

carbon.

A standard chemical shift for
-O-CH2-CHs the methylene carbon of an

ethyl ester.

The carbon atom situated
-S-CH2-CO- between a sulfur and a

carbonyl group.

~14

The upfield methyl carbon of
-O-CH2-CHs
the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule.
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Methodology for IR Data Acquisition

o Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a
KBr pellet can be prepared by mixing a small amount of the sample with dry potassium

bromide and pressing it into a transparent disk.

o Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm~1. A

background spectrum of the empty ATR crystal or the pure KBr pellet is recorded first and

automatically subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands

The predicted IR absorption bands are based on established correlation tables and data from

various 2-aminothiazole derivatives.

Wavenumber . . .
Intensity Assignment Functional Group
(cm™)
3400-3200 Medium, Broad N-H stretching Primary Amine (-NHz)
~1735 Strong C=0 stretching Ester Carbonyl
~1620 Medium-Strong C=N stretching Thiazole ring
~1540 Medium N-H bending Primary Amine (-NHz)
~1450 Medium C=C stretching Thiazole ring
~1240 Strong C-O stretching Ester
) ] Thioether and
~700-600 Medium-Weak C-S stretching ,
Thiazole

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its structure.

Methodology for MS Data Acquisition
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« lonization: Electrospray ionization (ESI) is a suitable soft ionization technique for this
molecule, which would likely be analyzed in positive ion mode to produce the protonated
molecule [M+H]*.

e Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

o Tandem MS (MS/MS): To gain further structural information, the [M+H]* ion can be selected
and fragmented (e.qg., through collision-induced dissociation), and the m/z of the resulting

fragment ions are then analyzed.

Predicted Mass Spectrum and Fragmentation

The molecular weight of Ethyl 2-(2-aminothiazol-5-ylthio)acetate is 186.23 g/mol .[4][5]

e Molecular lon: In an ESI-MS experiment, the primary ion observed would be the protonated
molecule [M+H]* at m/z 187.

o Key Fragmentation Pathways: The fragmentation of thiazole derivatives often involves the
cleavage of the bonds attached to the heterocyclic ring.
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Caption: Predicted key fragmentation pathways for [M+H]* of Ethyl 2-(2-aminothiazol-5-
ylthio)acetate.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple
techniques.

e 1H and 3C NMR data will confirm the carbon-hydrogen framework, including the presence
and connectivity of the ethyl group, the acetate methylene, and the thiazole ring proton.

IR spectroscopy will provide definitive evidence for the key functional groups: the primary
amine (-NHz), the ester carbonyl (C=0), and the C-S bonds.

o Mass spectrometry will confirm the molecular weight of the compound and provide
fragmentation data that is consistent with the proposed structure, particularly the loss of
fragments related to the ethyl acetate side chain.
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Together, these techniques provide a self-validating system for the unambiguous identification
and characterization of Ethyl 2-(2-aminothiazol-5-ylthio)acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of Ethyl 2-(2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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